5-Phenylcyclohexane-1,3-dione
Overview
Description
5-Phenylcyclohexane-1,3-dione is a 1,3-diketone . It has been investigated for its reaction with N-substituted isatins in pyridine .
Synthesis Analysis
The synthesis of 5-Phenylcyclohexane-1,3-dione involves a multi-step reaction with two steps. The first step involves sodium hydroxide, and the second step involves sodium ethanolate with heating .Molecular Structure Analysis
5-Phenylcyclohexane-1,3-dione contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 aliphatic ketones .Chemical Reactions Analysis
The reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyrindine has been investigated .Physical And Chemical Properties Analysis
5-Phenylcyclohexane-1,3-dione has a molecular weight of 188.223. It has a density of 1.1±0.1 g/cm3, a boiling point of 356.5±42.0 °C at 760 mmHg, and a melting point of 188 °C (lit.) . It also has a flash point of 133.8±24.9 °C .Scientific Research Applications
Stabilizer in Double Base Propellant
5-Phenylcyclohexane-1,3-dione-4-carboxanilide is utilized as a stabilizer in double-base propellants, showing promising results in stability tests. This application involves the storage and extraction of samples in various solvents, with column partition chromatography aiding in separating different nitro-derivatives of the stabilizer (Soliman & El-damaty, 1984).
Organic Synthesis Applications
5-Phenylcyclohexane-1,3-dione is used in various organic synthesis processes. For instance, it is involved in the preparation of compounds like (3,5‐Dimethoxy‐1‐Phenyl‐Cyclohexa‐2,5‐Dienyl)‐Acetonitrile through Birch Reductive Alkylation (BRA), a method demonstrating the reactivity and versatility of this chemical in synthesizing complex molecules (Lebeuf et al., 2009).
Antimicrobial and Anticancer Activity
Cyclohexane-1,3-dione derivatives, which include 5-Phenylcyclohexane-1,3-dione, have been synthesized and evaluated for antimicrobial and anticancer activities. These compounds are synthesized based on the Michael addition reaction and tested for their effectiveness against bacterial proteins and breast cancer proteins. Notably, certain compounds in this series exhibit significant activity, highlighting their potential in pharmaceutical applications (Chinnamanayakar et al., 2019).
Multi-component Chemical Reactions
5-Phenylcyclohexane-1,3-dione is involved in multi-component chemical reactions to produce a variety of compounds. For example, its reaction with other components in aqueous solutions can lead to high-yield products confirmed by spectroscopic methods and X-ray crystallography. This showcases its role in facilitating complex chemical synthesis (Barakat et al., 2016).
Synthesis of Structurally Complex Compounds
The chemical is used in the synthesis of structurally complex compounds such as hexahydroacridine derivatives and dibenzo-1,4-diazepin-1-one derivatives. These syntheses involve condensation reactions and are characterized by various spectroscopic techniques, underscoring the versatility of 5-Phenylcyclohexane-1,3-dione in creating diverse molecular structures (Wang et al., 2015); (Wang et al., 2014).
Electrophilic Iodinating Agent in Organic Chemistry
5,5-Dimethylcyclohexane-1,3-dione, a related compound, is used as an electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols. This application demonstrates its utility in facilitating specific transformations in organic chemistry (Martinez-Erro et al., 2017).
Safety And Hazards
5-Phenylcyclohexane-1,3-dione is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to get medical help .
Relevant Papers One paper discusses targeting the colchicine site in tubulin through cyclohexanedione derivatives . Structural modifications have been performed at both distal sites of 5-Phenylcyclohexane-1,3-dione to improve tubulin binding affinity, anti-proliferative activity, and/or aqueous solubility .
properties
IUPAC Name |
5-phenylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYKNLSSLIIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876772 | |
Record name | 1,3-Cyclohexanedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylcyclohexane-1,3-dione | |
CAS RN |
493-72-1 | |
Record name | 1,3-Cyclohexanedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylcyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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